3-((2,6-Difluorophenyl)sulfonamido)propanoic acid
Descripción
Propiedades
IUPAC Name |
3-[(2,6-difluorophenyl)sulfonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO4S/c10-6-2-1-3-7(11)9(6)17(15,16)12-5-4-8(13)14/h1-3,12H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZXTSILIWEYLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)NCCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Reaction Conditions and Procedure
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1 | 3-Aminopropanoic acid or methyl 3-aminopropanoate (1 eq), 2,6-difluorobenzenesulfonyl chloride (1 eq), pyridine (1.1 eq) | The amino acid or ester is dissolved in dichloromethane and cooled to ~15 °C. Pyridine is added as a base to capture HCl. Sulfonyl chloride is added dropwise to maintain temperature below 25 °C. |
| 2 | Stirring at 20–25 °C overnight | Allows complete conversion to sulfonamide intermediate. |
| 3 | Addition of ethyl acetate and removal of dichloromethane by distillation | Facilitates solvent exchange and purification. |
| 4 | Heating with ethyl acetate and water at 50–55 °C until solids dissolve | Ensures solubilization of impurities and promotes crystallization. |
| 5 | Phase separation and repeated washing with water and ethyl acetate | Removes residual pyridine and inorganic salts. |
| 6 | Concentration under reduced pressure and addition of cyclohexane | Induces crystallization of the sulfonamide product. |
| 7 | Cooling to 0 °C, filtration, washing with cyclohexane, and drying | Final isolation of pure 3-((2,6-Difluorophenyl)sulfonamido)propanoic acid or its ester. |
This procedure yields the methyl ester intermediate with a high yield of approximately 91% and high purity, which can be subsequently hydrolyzed to the free acid if required.
Hydrolysis to Free Acid
If the methyl ester is prepared initially, standard hydrolysis methods (acidic or basic) can convert it to the free acid:
- Acidic hydrolysis: Refluxing the methyl ester in aqueous hydrochloric acid or sulfuric acid.
- Basic hydrolysis: Treatment with aqueous sodium hydroxide or potassium hydroxide followed by acidification.
This step is typically straightforward and quantitative, yielding 3-((2,6-Difluorophenyl)sulfonamido)propanoic acid.
Summary Table of Preparation Parameters
| Parameter | Details | Impact on Synthesis |
|---|---|---|
| Starting materials | 3-Aminopropanoic acid or methyl ester; 2,6-difluorobenzenesulfonyl chloride | Determines the initial coupling efficiency |
| Base | Pyridine (1.1 eq) | Neutralizes HCl, promotes reaction |
| Solvent | Dichloromethane, Ethyl acetate, Cyclohexane | Facilitates reaction, purification, crystallization |
| Temperature | 15–25 °C during addition; 20–25 °C overnight; 50–55 °C for dissolution | Controls reaction rate and purity |
| Yield | ~91% for methyl ester intermediate | High efficiency synthesis |
| Purification | Crystallization from cyclohexane | High purity product |
Análisis De Reacciones Químicas
Types of Reactions
3-((2,6-Difluorophenyl)sulfonamido)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-((2,6-Difluorophenyl)sulfonamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-((2,6-Difluorophenyl)sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s sulfonamide group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Functional Group Variations
3-Amino-3-(2,6-difluorophenyl)propanoic Acid (CAS: 612532-20-4)
- Structure: Replaces the sulfonamido group with an amino (-NH₂) group.
- Molecular Formula: C₉H₉F₂NO₂ (MW: 201.17).
- Key Differences: The absence of the sulfonamide reduces acidity (pKa ~4–5 for propanoic acid vs. ~1–2 for sulfonamido group).
- Applications : Intermediate for chiral ligands or peptide mimics .
2-(Tert-Butoxycarbonylamino)-3-(2,6-difluorophenyl)propanoic Acid
Sulfonamide Derivatives with Heterocyclic Moieties
N-{3-[2-(Tert-Butyl)-5-(2-Chloropyrimidin-4-yl)Thiazol-4-yl]-2-Fluorophenyl}-2,6-Difluorobenzenesulfonamide (12a)
- Structure : Integrates thiazole and pyrimidine rings.
- Key Differences :
- Larger molecular weight (MW ~600) and complexity enhance target specificity (e.g., BRAF/HDAC inhibition).
- Reduced solubility in aqueous media due to hydrophobic heterocycles.
- Applications : Dual kinase/epigenetic inhibitor candidate .
3-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-5-yl)amino)propanoic Acid (BD02546262)
- Structure : Contains a dioxoisoindolinyl-piperidine moiety.
- Molecular Formula : C₁₆H₁₅N₃O₆ (MW: 345.31).
- Higher polarity (due to multiple carbonyls) may reduce blood-brain barrier penetration compared to the target compound .
Propanoic Acid Derivatives with Alternative Substituents
(2S)-2-(Boc-amino)-3-(4,4-Difluorocyclohexyl)propanoic Acid
- Structure : Replaces the aromatic difluorophenyl with a difluorocyclohexyl group.
- Key Differences :
3-(-N-(4-Sulfamoylphenyl)amino)propanoic Acid
- Structure : Sulfamoylphenyl (-SO₂NH₂C₆H₄-) instead of difluorophenyl.
- Broader antimicrobial activity reported in hydrazone derivatives .
Comparative Data Table
Key Research Findings
- Synthetic Utility : The target compound’s sulfonamido group enables modular coupling to heterocycles (e.g., thiazoles, pyrimidines), as seen in BRAF/HDAC inhibitors .
- Biological Activity : Fluorine atoms in the 2,6-difluorophenyl group enhance binding to hydrophobic enzyme pockets, as demonstrated in kinase inhibitors .
- Solubility Limitations : Compounds with bulky heterocycles (e.g., 12a) exhibit reduced aqueous solubility, necessitating formulation optimization .
Actividad Biológica
3-((2,6-Difluorophenyl)sulfonamido)propanoic acid, a sulfonamide derivative, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by relevant research findings.
Chemical Structure and Properties
The compound features a sulfonamide group attached to a propanoic acid backbone with a difluorophenyl substituent. Its molecular formula is C10H10F2N2O3S, and it exhibits unique properties due to the presence of fluorine atoms, which can enhance its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 3-((2,6-Difluorophenyl)sulfonamido)propanoic acid against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 µg/mL | 29 |
| P. aeruginosa | 50 µg/mL | 24 |
| S. typhi | 45 µg/mL | 30 |
| K. pneumoniae | 50 µg/mL | 19 |
These results indicate that the compound exhibits significant antibacterial activity, comparable to standard antibiotics like ceftriaxone .
Anticancer Activity
The anticancer properties of this compound have been investigated in various cancer cell lines. The findings suggest that it may inhibit cancer cell proliferation through several mechanisms:
- Cell Cycle Arrest : Studies show that treatment with the compound leads to cell cycle arrest in the S phase, indicating potential induction of apoptosis.
- Cytotoxicity : The compound demonstrated IC50 values ranging from 7 to 20 µM against different cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| HCT-116 | 9 |
| PC3 | 12.41 |
These results suggest that the compound may target specific molecular pathways involved in cancer progression, such as angiogenesis and signaling pathways associated with tumor growth .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, 3-((2,6-Difluorophenyl)sulfonamido)propanoic acid has shown promising anti-inflammatory effects. It has been observed to inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Cytokine Inhibition : At a concentration of 10 µg/mL, the compound inhibited TNF-α production by up to 78% and IL-6 by up to 89%, demonstrating its potential as an anti-inflammatory agent .
The biological activity of 3-((2,6-Difluorophenyl)sulfonamido)propanoic acid is believed to be mediated through its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide moiety may inhibit bacterial enzymes involved in folate synthesis.
- Cell Signaling Modulation : The difluorophenyl group can alter cellular signaling pathways associated with inflammation and cancer progression.
Case Studies
Several case studies have been conducted to further elucidate the biological activity of this compound:
- Study on Antimicrobial Efficacy : A study published in MDPI evaluated the efficacy of various sulfonamide derivatives against clinical isolates of resistant bacteria, demonstrating that compounds similar to 3-((2,6-Difluorophenyl)sulfonamido)propanoic acid exhibited superior antimicrobial properties .
- Cancer Cell Line Studies : Research focusing on human leukemia cell lines showed that treatment with this compound resulted in significant cytotoxicity and apoptosis induction at low concentrations .
Q & A
Q. What are the established synthetic routes for 3-((2,6-Difluorophenyl)sulfonamido)propanoic acid, and what critical parameters influence reaction efficiency?
A common method involves sulfonamide coupling between 2,6-difluorobenzenesulfonyl chloride and a β-aminopropanoic acid derivative. Critical parameters include:
Q. What standard analytical techniques are used to characterize this compound?
Post-synthesis characterization typically employs:
- NMR spectroscopy : Confirms structural integrity via proton environments (e.g., aromatic fluorines, sulfonamide NH) .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns, with exact mass data (e.g., 301.0784 Da) critical for identification .
- HPLC : Assesses purity, especially for detecting unreacted intermediates .
Q. What safety precautions are necessary when handling 3-((2,6-Difluorophenyl)sulfonamido)propanoic acid?
- Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
- Ventilation : Use fume hoods to avoid inhalation of dust/particulates .
- Emergency protocols : Immediate rinsing for skin/eye contact and medical consultation for ingestion .
Advanced Research Questions
Q. How can the hydrogenation step in synthesis be optimized to improve yield and purity?
- Catalyst optimization : Test alternative catalysts (e.g., Pd/Al₂O₃) or reduce Pd/C loading to minimize metal residues .
- Reaction monitoring : Use in-situ FTIR or GC-MS to track intermediate formation and adjust H₂ pressure dynamically .
- Solvent screening : Compare polar aprotic solvents (e.g., THF) with ethanol to enhance solubility of intermediates .
Q. What advanced analytical strategies resolve challenges in characterizing fluorinated sulfonamides?
- High-resolution MS (HRMS) : Differentiates isotopic patterns of fluorine (e.g., ²⁶.4% abundance for ¹⁹F) to confirm molecular formula .
- ²⁹Si NMR (if applicable) : Detects silicon-containing byproducts from protective groups .
- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .
Q. How can contradictory spectral data (e.g., NMR vs. MS) be systematically addressed?
- Cross-validation : Use complementary techniques (e.g., IR for functional groups, elemental analysis for C/H/N ratios) .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values to identify misassignments .
- Impurity profiling : Isolate minor components via preparative HPLC and characterize them separately .
Q. What in silico approaches predict the compound’s interactions with biological targets?
- Molecular docking : Simulate binding to enzymes (e.g., carbonic anhydrase) using fluorinated sulfonamide pharmacophores .
- MD simulations : Assess stability of ligand-protein complexes in aqueous environments over nanosecond timescales .
- QSAR modeling : Correlate substituent effects (e.g., fluorine position) with inhibitory activity .
Methodological Notes
- Synthetic scalability : Pilot-scale reactions should validate reproducibility under inert atmospheres to prevent oxidation .
- Waste management : Neutralize acidic byproducts before disposal and recover Pd/C catalysts via filtration .
- Data reporting : Include detailed experimental logs (e.g., reaction times, spectral acquisition parameters) for peer review .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
